seco Rapamycin Sodium Salt

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La sécorapamycine A monosodique est synthétisée par l'ouverture de cycle de la rapamycine. Ce processus implique une hydratation d'ester suivie d'une déshydratation . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) et l'éthanol .

Méthodes de production industrielle : La production industrielle de sécorapamycine A monosodique implique une fermentation à grande échelle de Streptomyces hygroscopicus pour produire de la rapamycine, suivie d'une modification chimique pour obtenir le produit de dégradation souhaité . Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La sécorapamycine A monosodique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à la formation de dérivés réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir la spécificité et le rendement.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la sécorapamycine A monosodique .

4. Applications de la recherche scientifique

La sécorapamycine A monosodique a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La sécorapamycine A monosodique exerce ses effets en inhibant la voie de la cible mammalienne de la rapamycine (mTOR) . Cette voie est cruciale pour réguler la croissance, la prolifération et la survie cellulaires. Le composé se lie à la protéine 12 de liaison à la FK506 (FKBP12), formant un complexe qui inhibe l'activité de mTOR . Cette inhibition conduit à la suppression des processus cellulaires qui dépendent de la signalisation mTOR.

Applications De Recherche Scientifique

- Chemistry :

- Biology :

-

Medicine :

- Immunosuppressive Properties : Explored for potential therapeutic applications in autoimmune diseases and organ transplantation. Its unique mechanism may offer fewer side effects compared to traditional therapies .

- Cancer Therapy : Given its differential interaction with mTOR pathways, it may be beneficial in cancer treatments where traditional mTOR inhibitors are less effective .

-

Industry :

- Pharmaceutical Development : Utilized in developing new drugs and as a reference compound in quality control processes.

Pharmacokinetics and Metabolism

Research indicates that Seco Rapamycin undergoes metabolism in human liver tissues and Caco-2 cell monolayers. In studies where 20 μM of Seco Rapamycin was incubated with human liver homogenates, it was metabolized to dihydro Sirolimus (M2) in an NADPH-dependent manner. However, minimal amounts were detected in basolateral compartments after application to Caco-2 cells, suggesting limited absorption or rapid metabolism .

Therapeutic Applications

Seco Rapamycin's unique properties lend themselves to various therapeutic applications:

- Cancer Therapy : Its distinct interaction with mTOR pathways suggests potential efficacy in treating cancers resistant to standard mTOR inhibitors.

- Immunosuppression : May be advantageous in organ transplant settings due to potentially reduced side effects.

- Aging and Longevity : Preliminary studies indicate that compounds affecting mTOR signaling can influence aging processes, suggesting a role for Seco Rapamycin in healthspan extension .

Case Studies

-

Metabolic Studies :

A controlled study using Caco-2 cells assessed the absorption characteristics of Seco Rapamycin compared to sirolimus. Results indicated that while both compounds were metabolized similarly, the absorption rate for Seco Rapamycin was significantly lower, necessitating modified delivery methods for clinical use. -

Therapeutic Efficacy :

A recent trial focused on sirolimus's effects on muscle strength in older adults. While primarily examining sirolimus, this study opens avenues for exploring how Seco Rapamycin might influence muscle health without adverse effects associated with traditional mTOR inhibition .

Mécanisme D'action

Secorapamycin A monosodium is structurally similar to other rapamycin derivatives, such as ascomycin and tricolimus . it is unique in its specific mode of action and reduced potency compared to rapamycin . The selective inhibition of mTOR by secorapamycin A monosodium results in fewer adverse effects compared to other immunosuppressants .

Comparaison Avec Des Composés Similaires

La sécorapamycine A monosodique est structurellement similaire à d'autres dérivés de la rapamycine, tels que l'ascomycine et le tricolimus . Elle est unique dans son mode d'action spécifique et sa puissance réduite par rapport à la rapamycine . L'inhibition sélective de mTOR par la sécorapamycine A monosodique entraîne moins d'effets indésirables par rapport à d'autres immunosuppresseurs .

Composés similaires :

- Rapamycine

- Ascomycine

- Tricolimus

Activité Biologique

Seco Rapamycin Sodium Salt, a derivative of the well-known immunosuppressant rapamycin (sirolimus), has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its metabolism, pharmacokinetics, and implications in various biological systems.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 148554-65-8 |

| Molecular Formula | C₅₁H₇₈NNaO₁₃ |

| Molecular Weight | 936.154 g/mol |

| Purity | ≥73% |

Unlike its parent compound, rapamycin, which primarily inhibits the mTOR (mammalian target of rapamycin) pathway, Seco Rapamycin has been reported not to affect mTOR function directly. This distinction is crucial as it suggests that while Seco Rapamycin may share some pharmacological properties with rapamycin, its mechanism of action could lead to different therapeutic outcomes and side effects .

Pharmacokinetics and Metabolism

Research indicates that Seco Rapamycin undergoes metabolism in human tissue homogenates and Caco-2 cell monolayers. In studies where 20 μM of Seco Rapamycin was incubated with human liver and jejunal mucosal homogenates, it was found that the compound could be metabolized to dihydro Sirolimus (M2) in an NADPH-dependent manner. However, when applied to Caco-2 cells, minimal amounts of Seco Rapamycin and M2 were detected in the basolateral compartment after 4 hours, suggesting limited absorption or rapid metabolism .

Stability and Degradation

The stability of Seco Rapamycin in aqueous solutions has been studied extensively. It exhibits slower degradation kinetics compared to rapamycin under various pH conditions. For instance, in a study involving acetonitrile-water mixtures at different pH levels, Seco Rapamycin demonstrated a significantly longer half-life than rapamycin, indicating its potential for prolonged therapeutic effects .

Therapeutic Applications

Seco Rapamycin's unique properties may lend themselves to various therapeutic applications:

- Cancer Therapy : Given its differential interaction with mTOR pathways, there is potential for using Seco Rapamycin in cancer treatments where traditional mTOR inhibitors might be less effective or produce adverse effects.

- Immunosuppression : Similar to rapamycin, it may have applications in organ transplantation and autoimmune diseases but with potentially fewer side effects due to its distinct mechanism .

- Aging and Longevity : Preliminary studies suggest that compounds affecting mTOR signaling can influence aging processes. The unique profile of Seco Rapamycin may provide insights into developing therapies aimed at extending healthspan .

Case Studies

- Metabolic Studies : In a controlled study involving Caco-2 cells, researchers assessed the absorption characteristics of Seco Rapamycin compared to sirolimus. The results indicated that while both compounds were metabolized similarly, the rate of absorption for Seco Rapamycin was significantly lower, suggesting a need for modified delivery methods for effective clinical use .

- Therapeutic Efficacy : A recent trial examined the effects of sirolimus on muscle strength in older adults. While this study focused on sirolimus, it opens avenues for exploring how Seco Rapamycin might influence muscle health without the adverse effects associated with traditional mTOR inhibition .

Propriétés

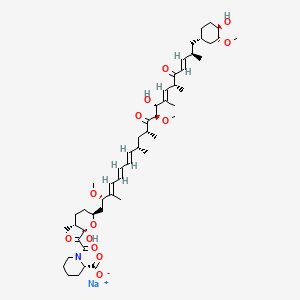

IUPAC Name |

sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMSBJYMPJMFNS-OWGFPTNRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H78NNaO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.